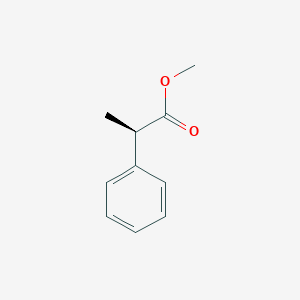

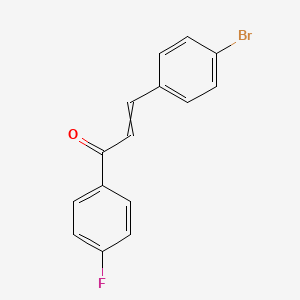

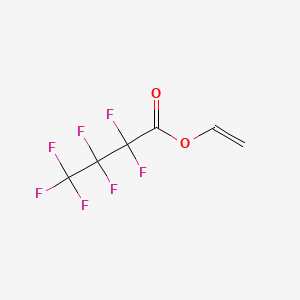

![molecular formula C8H14O4 B3031508 2,2,5-三甲基-3a,5,6,6a-四氢呋并[2,3-d][1,3]二噁烷-6-醇 CAS No. 4152-79-8](/img/structure/B3031508.png)

2,2,5-三甲基-3a,5,6,6a-四氢呋并[2,3-d][1,3]二噁烷-6-醇

描述

The compound 2,2,5-Trimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol is a structurally complex molecule that is part of the tetrahydrofuran family. Tetrahydrofurans are heterocyclic compounds that have significant importance in organic chemistry due to their presence in numerous natural products and pharmaceuticals. The compound contains multiple stereocenters and functional groups that may contribute to its reactivity and potential applications in synthetic chemistry.

Synthesis Analysis

The synthesis of tetrasubstituted tetrahydrofurans, such as the compound of interest, can be achieved through methods like the stereocontrolled construction described in the first paper. This involves an intramolecular 5-endo-tet cyclization of 2,3-epoxy alcohols, which is a highly stereoselective process. The method has been applied to synthesize 2,5-anhydro d-glucitol, starting from either chiral molecules like l(+)-diethyl tartarate or non-chiral compounds such as allyl bromide or cis-but-2-ene-1,4-diol . Although the exact synthesis of 2,2,5-Trimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol is not detailed, similar strategies could potentially be employed.

Molecular Structure Analysis

The molecular structure of tetrahydrofurans is characterized by a five-membered ring containing an oxygen atom. The presence of multiple substituents on the tetrahydrofuran ring, as in the compound of interest, can greatly influence the molecule's three-dimensional shape and, consequently, its chemical properties and interactions. The stereochemistry of such compounds is crucial, as it can affect the outcome of chemical reactions and the biological activity of the molecule.

Chemical Reactions Analysis

Tetrahydrofurans are known to participate in various chemical reactions, often acting as intermediates in the synthesis of larger, more complex molecules. The reactivity of these compounds can be attributed to the presence of the oxygen atom in the ring, which can make the ring susceptible to opening under certain conditions. The specific reactivity of 2,2,5-Trimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol would depend on the functional groups attached to the ring and their relative positions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydrofurans like the compound are influenced by their molecular structure. Factors such as polarity, boiling point, solubility, and stability are all affected by the presence and arrangement of substituents on the tetrahydrofuran ring. The specific properties of 2,2,5-Trimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol would need to be determined experimentally, but it can be anticipated that the trimethyl groups and dioxolane moiety would contribute to its overall hydrophobic character and potentially its stability under various conditions.

科学研究应用

合成与化学反应

- 该化合物已被用于合成各种杂环衍生物,例如 2,2-二甲基-6-(2-氧代烷基)-1,3-二噁烷-4-酮,展示了其在有机化学中的多功能性 (Katritzky 等人,2005).

- 它在四氢呋喃、二噁烷和恶唑啉衍生物的形成中发挥作用,突出了其在钯催化的氧化环化-烷氧羰基化反应中的重要性 (Bacchi 等人,2005).

缓蚀

- 该化合物的环氧葡萄糖衍生物已被研究作为酸性环境中低碳钢的缓蚀剂,展示了其在工业应用中的潜力 (Koulou 等人,2020).

医药和医学研究

- 它参与了新型抗氧化剂的合成,例如 α-生育酚(维生素 E)的 3-氧杂衍生物,表明其在药物研究和开发中的相关性 (Adelwoehrer 等人,2003).

燃料和溶剂应用

- 一项研究证明了其在从 2,3-丁二醇生产可再生汽油、溶剂和燃料添加剂中的应用,突出了其对可持续能源解决方案的贡献 (Harvey 等人,2016).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2,2,5-trimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-4-5(9)6-7(10-4)12-8(2,3)11-6/h4-7,9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYOYQXZPKDHEAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2C(O1)OC(O2)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10291220 | |

| Record name | 5-deoxy-1,2-o-(1-methylethylidene)pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4152-79-8 | |

| Record name | NSC74243 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-deoxy-1,2-o-(1-methylethylidene)pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

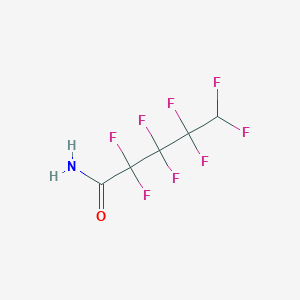

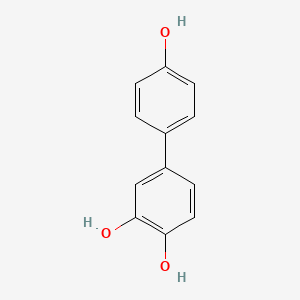

![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetonitrile](/img/structure/B3031428.png)